2-Methoxy-4-(1-piperazinyl)benzonitrile
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Overview
Description
2-Methoxy-4-(1-piperazinyl)benzonitrile is an organic compound that features a benzonitrile core substituted with a methoxy group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(1-piperazinyl)benzonitrile typically involves the reaction of 2-methoxybenzonitrile with piperazine. One common method includes the nucleophilic substitution of 2-methoxybenzonitrile with piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and efficiency while reducing the reaction time and the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(1-piperazinyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The piperazine ring can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions involving the piperazine ring.
Major Products
Oxidation: Methoxybenzoic acid or methoxybenzaldehyde.
Reduction: 2-Methoxy-4-(1-piperazinyl)benzylamine.
Substitution: Various alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2-Methoxy-4-(1-piperazinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(1-piperazinyl)benzonitrile involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various physiological processes, including smooth muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
2-Methoxy-4-(1-piperazinyl)benzonitrile can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that modulates alpha1-adrenergic receptor activity.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-methoxy-4-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3O/c1-16-12-8-11(3-2-10(12)9-13)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
InChI Key |
OWTZAVOURLQCAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)C#N |
Origin of Product |
United States |
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